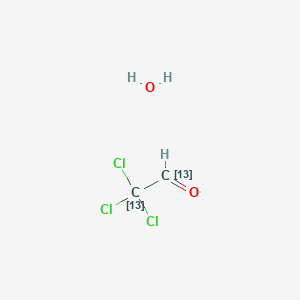
Rubiprasin B
描述
Molecular Structure Analysis
Rubiprasin B has a complex molecular structure with 9 defined stereocenters . Its structure includes a (3β)-13-Hydroxy-12-oxooleanan-3-yl acetate group . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created based on quantum chemical computations .Physical And Chemical Properties Analysis
Rubiprasin B has a density of 1.1±0.1 g/cm3, a boiling point of 549.2±50.0 °C at 760 mmHg, and a flash point of 163.5±23.6 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its polar surface area is 64 Å2, and its molar volume is 459.8±5.0 cm3 .科学研究应用
Cytotoxic Activities
Rubiprasin B has been studied for its cytotoxic effects against various cancer cell lines. The compound’s ability to induce cell death in cancer cells makes it a potential candidate for anticancer drug development. Research has shown that Rubiprasin B exhibits cytotoxicities against A549 (lung carcinoma), SGC-7901 (gastric carcinoma), and HeLa (cervical cancer) cell lines .
Nematicidal Properties
Apart from its cytotoxic activities, Rubiprasin B has also been evaluated for its nematicidal activities. This application could be significant in agriculture, where nematode infestations can severely affect crop yields. The compound’s potential to control nematode populations offers an eco-friendly alternative to chemical pesticides .
Anti-inflammatory Effects
The anti-inflammatory properties of Rubiprasin B are another area of interest. Inflammation is a biological response to harmful stimuli and is a component of many diseases. Rubiprasin B could be used to develop treatments for inflammatory conditions, providing relief and improving the quality of life for patients with chronic inflammation .
Antioxidant Potential
Rubiprasin B may possess antioxidant capabilities, which are crucial in protecting cells from oxidative stress. Oxidative stress is implicated in the aging process and various diseases, including neurodegenerative disorders. The antioxidant potential of Rubiprasin B could lead to its application in preventing or treating these conditions .
Antimicrobial Activity
The search for new antimicrobial agents is ongoing, especially with the rise of antibiotic-resistant strains of bacteria. Rubiprasin B’s potential antimicrobial activity could make it a valuable addition to the arsenal of compounds used to combat infectious diseases .
Application in Dyes and Pigments
Historically, plants from the genus Rubia have been used as natural dyes. Rubiprasin B, with its chemical structure, may have applications in developing new dyes and pigments, especially for use in environmentally friendly and sustainable manufacturing processes .
Role in Traditional Medicine
In traditional Chinese medicine, compounds from Rubia plants have been used to treat various ailments. Rubiprasin B’s diverse bioactivities suggest that it could be an important compound in the pharmacopeia of natural products used in traditional healing practices .
Therapeutic Agent for Liver Fibrosis
There is evidence to suggest that Rubiprasin B could be effective in treating liver fibrosis. Liver fibrosis is the excessive accumulation of extracellular matrix proteins and can lead to cirrhosis. Rubiprasin B’s potential antifibrotic effects could make it a therapeutic agent in managing this condition .
属性
IUPAC Name |
[(3S,4aR,6aR,6aS,6bS,8aR,12aR,14aR,14bR)-6a-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-13-oxo-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O4/c1-20(33)36-25-11-12-29(7)21(27(25,4)5)10-13-30(8)22(29)18-24(34)32(35)23-19-26(2,3)14-15-28(23,6)16-17-31(30,32)9/h21-23,25,35H,10-19H2,1-9H3/t21-,22+,23+,25-,28+,29-,30+,31-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMSDMQWKMSCJR-WWPUQACTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(=O)C4(C3(CCC5(C4CC(CC5)(C)C)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC(=O)[C@]4([C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rubiprasin B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the biological activity of Rubiprasin B?
A1: While Rubiprasin B itself wasn't tested for bioactivity in the provided research, a closely related compound, 16β-hydroxyrubiprasin B, was isolated from Rubia philippinensis. [] This new compound, along with other oleanane triterpenoids like maslinic acid, 4-epi-hederagenin, and oleanolic acid, were found to have moderate inhibitory activity against the synthesis of the eicosanoid 20-HETE. [] This suggests that Rubiprasin B, due to its structural similarity, might also possess interesting biological activities worth further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




